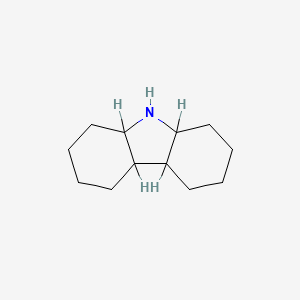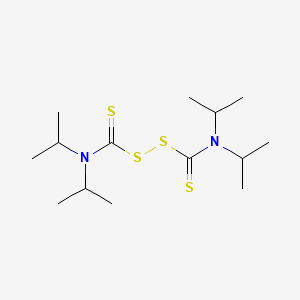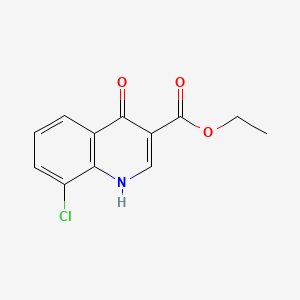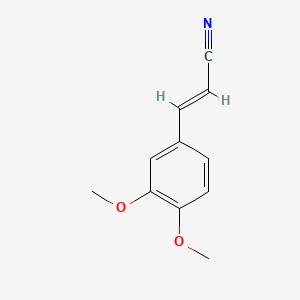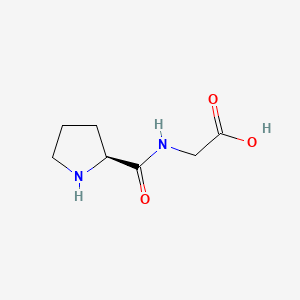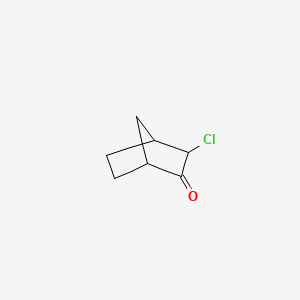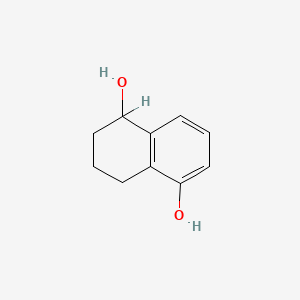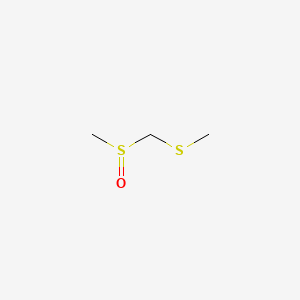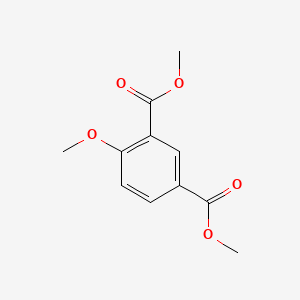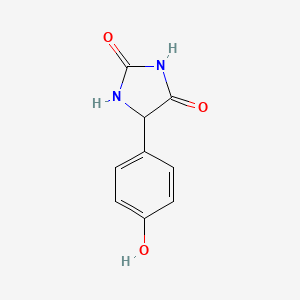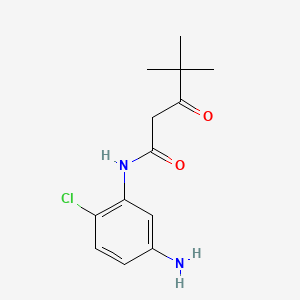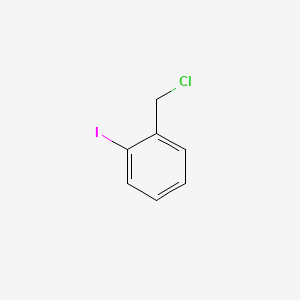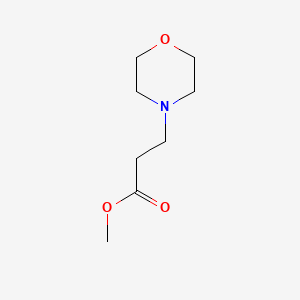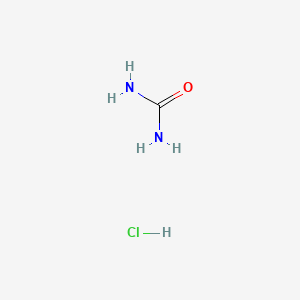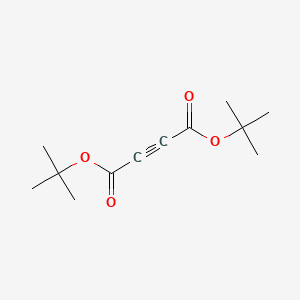
di-tert-Butyl acetylenedicarboxylate
概要
説明
Di-tert-butyl acetylenedicarboxylate, also known as 2-Butynedioic acid di-tert-butyl ester or Di-tert-butyl 2-butynedioate, is a chemical compound with the linear formula (CH3)3COCOC≡CCOOC(CH3)3 . It has a molecular weight of 226.27 .
Synthesis Analysis
The cross-cyclotrimerization of di-tert-butyl acetylenedicarboxylate, silylacetylenes, and acrylamides was studied with a cationic rhodium (I)/®-tol-binap complex as a catalyst . Glycosyl azides were also subjected to 1,3-dipolar cycloaddition with di-tert-butyl acetylenedicarboxylate .Molecular Structure Analysis
The molecular structure of di-tert-butyl acetylenedicarboxylate consists of two tert-butyl groups attached to an acetylenedicarboxylate core . The presence of these tert-butyl groups can influence the electronic energy of structures through both steric and inductive effects .Chemical Reactions Analysis
Di-tert-butyl acetylenedicarboxylate has been used in various chemical reactions. For instance, it has been involved in the cross-cyclotrimerization with silylacetylenes and acrylamides, catalyzed by a cationic rhodium (I)/®-tol-binap complex . It has also been used in 1,3-dipolar cycloaddition reactions with glycosyl azides .Physical And Chemical Properties Analysis
Di-tert-butyl acetylenedicarboxylate is a solid substance with a melting point of 33-37 °C and a boiling point of 80-82 °C at 0.05 mmHg . It has a molecular weight of 226.27 .科学的研究の応用
1. Macrocyclization by Rhodium‐Catalyzed Cross‐Cyclotrimerization
- Summary of Application : This research involved the use of di-tert-butyl acetylenedicarboxylate in the macrocyclization process, specifically in the Rhodium-catalyzed cross-cyclotrimerization of L-shaped diynes .
- Methods of Application : The study used a bulky TES-protected cyclohexa-1,4-dienediol-linked diyne, which reacted with di-tert-butyl acetylenedicarboxylate to produce a 16-ring macrocycle as well as a 12-ring macrocycle .
- Results or Outcomes : The research found that the use of a MOM-protected cyclohexanediol-protected cyclohexa-1,4-dienediol-linked diyne increased the yield of the corresponding 16-ring macrocycle .
2. Cross-Cyclotrimerization of Silylacetylenes and Acrylamides
- Summary of Application : Di-tert-butyl acetylenedicarboxylate was used in the cross-cyclotrimerization of silylacetylenes and acrylamides .
- Methods of Application : The study used a cationic rhodium (I)/®-tol-binap complex as a catalyst in the cross-cyclotrimerization process .
- Results or Outcomes : The research did not provide specific outcomes or quantitative data in the summary .
3. Electrophilic Amination of ß-keto Esters
- Summary of Application : Di-tert-butyl azodicarboxylate is used as a reagent in the electrophilic amination of ß-keto esters .
- Methods of Application : This process is catalyzed by an axially chiral guanidine .
- Results or Outcomes : The specific outcomes or quantitative data were not provided in the summary .
4. Enantioselective Synthesis of 3,6-dihyropyridazines
- Summary of Application : Di-tert-butyl azodicarboxylate is used as a building block in the enantioselective synthesis of 3,6-dihyropyridazines .
- Methods of Application : This process employs organocatalysts such as L-proline or (S)-2-pyrrolidinyl tetrazole .
- Results or Outcomes : The specific outcomes or quantitative data were not provided in the summary .
5. Electrophilic Amination of ß-keto Esters
- Summary of Application : Di-tert-butyl azodicarboxylate is used as a reagent in the electrophilic amination of ß-keto esters .
- Methods of Application : This process is catalyzed by an axially chiral guanidine .
- Results or Outcomes : The specific outcomes or quantitative data were not provided in the summary .
6. Asymmetric Friedel-Crafts Amination
- Summary of Application : Di-tert-butyl azodicarboxylate is utilized in the asymmetric Friedel-Crafts amination via a chiral organocatalyst .
- Methods of Application : This process employs organocatalysts such as L-proline or (S)-2-pyrrolidinyl tetrazole .
- Results or Outcomes : The specific outcomes or quantitative data were not provided in the summary .
Safety And Hazards
Di-tert-butyl acetylenedicarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .
将来の方向性
While specific future directions for di-tert-butyl acetylenedicarboxylate are not mentioned in the retrieved papers, its use in various chemical reactions suggests potential for further exploration in synthetic organic chemistry . Its involvement in cross-cyclotrimerization and 1,3-dipolar cycloaddition reactions indicates its potential utility in the synthesis of complex organic molecules .
特性
IUPAC Name |
ditert-butyl but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRUXRGQFLOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984583 | |
| Record name | Di-tert-butyl but-2-ynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-tert-Butyl acetylenedicarboxylate | |
CAS RN |
66086-33-7 | |
| Record name | 1,4-Bis(1,1-dimethylethyl) 2-butynedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66086-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl 2-butynedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066086337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl but-2-ynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl 2-butynedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



